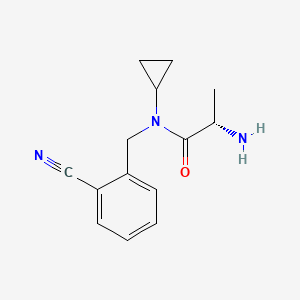

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide

CAS No.:

Cat. No.: VC13479705

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N3O |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide |

| Standard InChI | InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-6-7-13)9-12-5-3-2-4-11(12)8-15/h2-5,10,13H,6-7,9,16H2,1H3/t10-/m0/s1 |

| Standard InChI Key | DBQBXYUWXVSGOT-JTQLQIEISA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |

| SMILES | CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |

| Canonical SMILES | CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |

Introduction

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide is a chiral organic compound that falls under the class of propionamide derivatives. These compounds are often studied for their potential pharmacological applications, including antiproliferative and anti-inflammatory activities. This article explores the compound's structure, properties, synthesis, and potential applications based on available data.

Synthesis

The synthesis of (S)-2-amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide typically involves:

-

Starting Materials:

-

A chiral precursor such as (S)-alanine methyl ester.

-

Benzyl cyanide derivatives.

-

Cyclopropylamine.

-

-

Reaction Conditions:

-

The reaction proceeds via amidation or reductive amination under controlled conditions.

-

Catalysts such as carbodiimides or borohydrides are commonly used.

-

-

Purification:

-

The product is purified through recrystallization or chromatographic techniques to ensure enantiomeric purity.

-

Applications and Biological Activity

4.1 Pharmacological Potential

-

Anticancer Activity: Similar compounds have shown antiproliferative effects on cancer cell lines by inducing apoptosis via caspase activation pathways .

-

Anti-inflammatory Properties: The cyano group and cyclopropyl moiety may contribute to inhibitory effects on COX or LOX enzymes, as observed in related compounds .

4.2 Molecular Docking Studies

Preliminary in silico studies suggest that the compound's functional groups enhance binding affinity to target proteins, making it a candidate for further drug development.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| Chiral Center | Yes (S-enantiomer) |

| Key Functional Groups | Amino (-NH2), Cyano (-CN), Cyclopropyl |

| Solubility | Likely soluble in polar solvents |

| Potential Applications | Anticancer, Anti-inflammatory |

Research Gaps and Future Directions

While the compound exhibits promising structural features for biological activity:

-

Experimental Validation: In vitro and in vivo testing are required to confirm its pharmacological effects.

-

Toxicity Studies: Comprehensive toxicity profiles need to be established.

-

Optimization: Structural modifications could improve potency and selectivity for specific targets.

This detailed overview highlights the potential of (S)-2-amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide as a valuable molecule for further research in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume